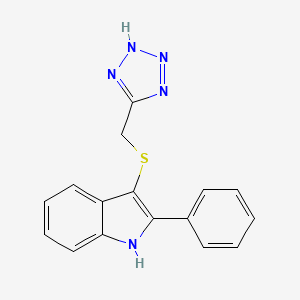
1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride is a compound belonging to the class of azabicyclo nonanes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bicyclic framework that is often associated with significant pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride typically involves the formation of the azabicyclo nonane core followed by the introduction of the cyclohexylmethyl group. Common synthetic routes include:
Cyclization Reactions: These reactions often involve the use of amines and cyclic ketones under acidic or basic conditions to form the bicyclic structure.
Reductive Amination: This method involves the reaction of a ketone with an amine in the presence of a reducing agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and reductive amination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the bicyclic structure or reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiprotozoal agent.
Mécanisme D'action
The mechanism of action of 1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit the growth of protozoa by interfering with their metabolic pathways. The compound’s bicyclic structure allows it to bind effectively to target enzymes or receptors, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo(3.2.2)nonane: Known for its switchable phase transition and dielectric properties.
2-Azabicyclo(3.2.2)nonane: Exhibits antiprotozoal activities and is structurally similar to 1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its cyclohexylmethyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Propriétés
Numéro CAS |
64048-81-3 |
|---|---|
Formule moléculaire |
C15H28ClN |
Poids moléculaire |
257.84 g/mol |
Nom IUPAC |
1-(cyclohexylmethyl)-1-azoniabicyclo[3.2.2]nonane;chloride |
InChI |
InChI=1S/C15H28N.ClH/c1-2-5-15(6-3-1)13-16-10-4-7-14(8-11-16)9-12-16;/h14-15H,1-13H2;1H/q+1;/p-1 |
Clé InChI |
GLBIGEIFLNBBRY-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)C[N+]23CCCC(CC2)CC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


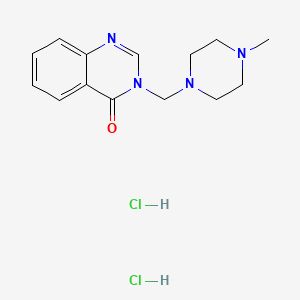
![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)
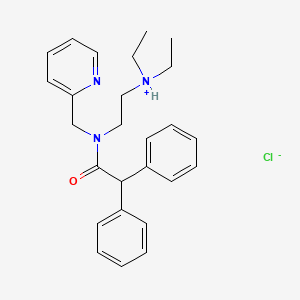
![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13776655.png)
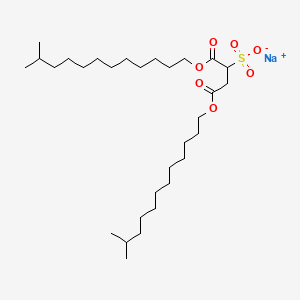
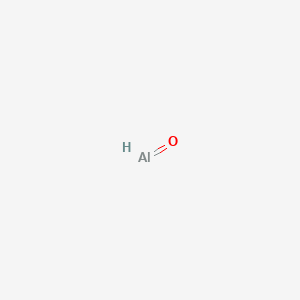
palladium(II)]](/img/structure/B13776679.png)
![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene](/img/structure/B13776688.png)
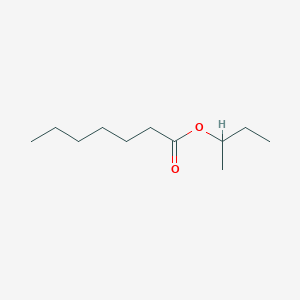
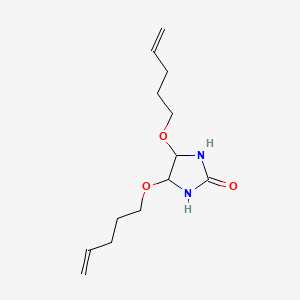
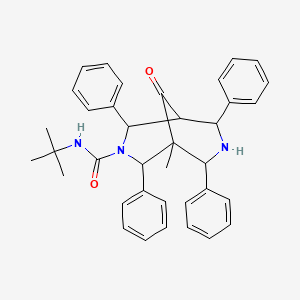
![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)
